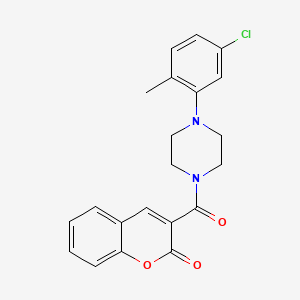
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a 1,2,3-triazole ring, an azetidine ring, and a pyrazole ring. The 1,2,3-triazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The azetidine ring is a four-membered cyclic amine, and the pyrazole ring is a five-membered ring containing two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these rings and their substituents. Unfortunately, without specific information or an X-ray crystallography study, it’s difficult to predict the exact structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the triazole, azetidine, and pyrazole rings. These groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar triazole ring might increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
- The synthesis of complex molecules such as (5-Methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone showcases the intricate chemical processes involved in creating compounds with potentially valuable properties. These syntheses often involve multi-step reactions, including the use of Dimroth rearrangement, to construct molecules with specific functional groups that may contribute to their biological or chemical activity (Cao, Dong, Shen, & Dong, 2010). Additionally, the structural elucidation of such compounds, utilizing techniques like X-ray crystallography, provides detailed insight into their molecular geometry, which is critical for understanding their interaction with biological targets or their physical properties (Cao, Quan, & Dong, 2008).
Potential Applications
- The exploration of N-acyl azoles, including triazoles and pyrazoles, for their conformational stability and preference due to steric hindrance and electronic effects, hints at the possibility of using such compounds as scaffolds in drug design. Their stability and conformational preferences are crucial for designing molecules with desired biological activities (Takahashi et al., 2017).
Applications in Catalysis
- Certain triazole derivatives have been identified as efficient catalysts for the Huisgen 1,3-dipolar cycloaddition reactions, a cornerstone of click chemistry. These catalysts facilitate the synthesis of a wide array of functionalized molecules under mild conditions, underscoring the versatility of triazole compounds in synthetic chemistry (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).
Antimicrobial and Anticancer Potential
- Research into compounds with pyrazole and triazole moieties has revealed significant antimicrobial and anticancer activities, suggesting these structures could be beneficial in developing new therapeutics. Studies include the synthesis and biological evaluation of novel derivatives, highlighting their potential utility in treating various diseases (Hafez, El-Gazzar, & Al-Hussain, 2016).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[3-(triazol-2-yl)azetidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6O/c1-8-11(9(2)16(3)15-8)12(19)17-6-10(7-17)18-13-4-5-14-18/h4-5,10H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVIEJRWXKVDKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)N2CC(C2)N3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methoxy-4-{3-oxo-3-[2-(trifluoromethyl)pyrrolidin-1-yl]propoxy}benzaldehyde](/img/structure/B2970066.png)

![2-[(3-ethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2970070.png)
![N-{[2-(3,4-dimethoxyphenyl)ethyl]carbamothioyl}-4-methylbenzenesulfonamide](/img/structure/B2970071.png)
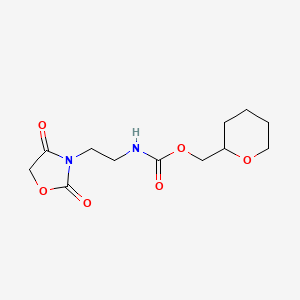
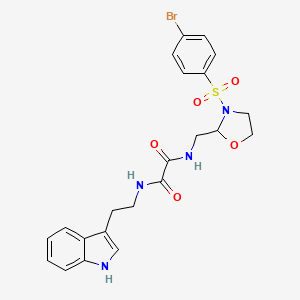
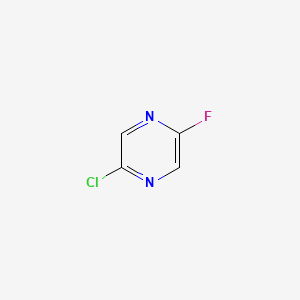


![Methyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2970083.png)
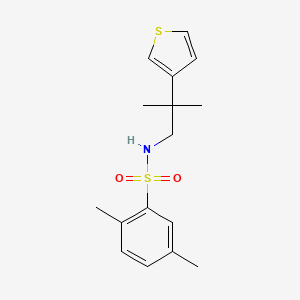
![3-(3-pyrrolidin-1-ylpropyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2970085.png)
![N~1~-(2-ethylphenyl)-2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2970086.png)
